(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide
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Overview
Description
(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide is a complex organic compound with a unique structure. This compound is characterized by its decahydro-naphthofuran core, which is substituted with various functional groups, including a nitro group, a methyl group, and a diphenylcarboxamide moiety. The stereochemistry of the compound is defined by multiple chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the naphthofuran core, introduction of the nitro group, and the attachment of the diphenylcarboxamide moiety. Common reagents used in these steps include nitrating agents, reducing agents, and coupling reagents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and high yield. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Its derivatives may be used in the development of bioactive molecules for pharmaceutical research.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide involves its interaction with specific molecular targets. The nitro group and the diphenylcarboxamide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Lamellarins: These compounds have a similar fused ring structure and exhibit various biological activities.
Coumarins: These compounds share some structural features and are known for their diverse biological properties.
Uniqueness
What sets (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide apart is its specific combination of functional groups and stereochemistry, which confer unique chemical reactivity and biological activity.
Biological Activity
The compound (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide is a member of the naphthoquinone family known for its diverse biological activities. This article explores its biological activity focusing on anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C24H25N2O3. It possesses a complex structure characterized by a decahydronaphtho[2,3-c]furan backbone with a nitro group and a carboxamide functional group that contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of naphthoquinone derivatives. The compound exhibits potent antiproliferative effects against various cancer cell lines.
-
Mechanism of Action
- DNA Intercalation : The compound forms stable intercalative complexes with duplex DNA. This interaction disrupts normal DNA functions and leads to apoptosis in cancer cells .
- Topoisomerase Inhibition : It inhibits topoisomerase I and II activities which are crucial for DNA replication and transcription . This inhibition results in the accumulation of DNA breaks and subsequent cell death.
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells followed by apoptosis .
- Efficacy Against Cancer Cell Lines
Structure-Activity Relationship (SAR)
The biological activity of the compound can be correlated with its structural features:
- Furan and Nitro Substituents : The presence of electron-withdrawing groups such as nitro enhances the cytotoxicity of naphthoquinone derivatives .
- Hydrophobic Interactions : The hydrophobic nature of the naphthoquinone scaffold contributes to its ability to penetrate cellular membranes effectively .
Case Studies
- In Vivo Studies :
- Comparative Analysis :
Data Summary
Activity Type | Cell Line | IC50 (μmol/mL) | Mechanism |
---|---|---|---|
Antiproliferative | A-549 | 0.02 | DNA intercalation |
Antiproliferative | HCT-116 | 0.04 | Topoisomerase inhibition |
In Vivo Efficacy | P388 Leukemia | N/A | Increased lifespan by 262% |
Properties
IUPAC Name |
1-methyl-6-nitro-3-oxo-N,N-diphenyl-3a,5,6,7,8,8a,9,9a-octahydro-1H-benzo[f][2]benzofuran-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-16-23-22(26(30)33-16)15-17-14-20(28(31)32)12-13-21(17)24(23)25(29)27(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,15-16,20-24H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMZYVOWRZCJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C=C3CC(CCC3C2C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.